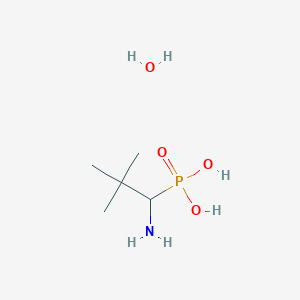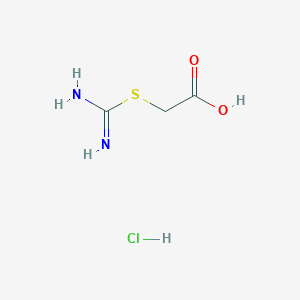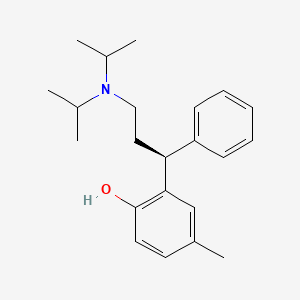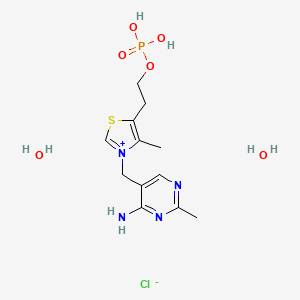
(2'S,2R,trans)-Saxagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’S,2R,trans)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which help to regulate blood glucose levels. This compound is known for its ability to improve glycemic control in patients with type 2 diabetes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’S,2R,trans)-Saxagliptin involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the amino group, and the final coupling with a suitable protecting group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2’S,2R,trans)-Saxagliptin is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
(2’S,2R,trans)-Saxagliptin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions often involve the use of solvents like ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents. Conditions typically involve the use of organic solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.
科学研究应用
(2’S,2R,trans)-Saxagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their interactions with other molecules.
Biology: Used in studies of glucose metabolism and the regulation of blood glucose levels.
Medicine: Used in clinical trials and research studies to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of (2’S,2R,trans)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, (2’S,2R,trans)-Saxagliptin increases the levels of incretin hormones, which in turn stimulate the release of insulin and reduce the production of glucagon. This helps to regulate blood glucose levels and improve glycemic control in patients with type 2 diabetes.
相似化合物的比较
(2’S,2R,trans)-Saxagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure and slightly different pharmacokinetic profile.
Vildagliptin: A dipeptidyl peptidase-4 inhibitor with a different chemical structure and mechanism of action.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique chemical structure and long half-life.
Each of these compounds has its own unique properties and advantages, making them suitable for different patient populations and clinical scenarios. (2’S,2R,trans)-Saxagliptin stands out due to its specific chemical structure and its ability to provide consistent glycemic control with a favorable safety profile.
属性
IUPAC Name |
(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-BBEOPNRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
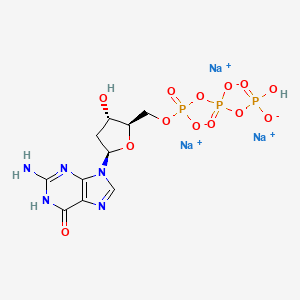


![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)
